molecular formula C26H30ClN9S B11934297 3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

Cat. No.: B11934297
M. Wt: 536.1 g/mol
InChI Key: HLRDOMFIYHUBLJ-UHYCVJNDSA-N
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Description

R916562 is an orally active, selective inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2). It has demonstrated significant anti-angiogenesis and anti-metastasis properties, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of R916562 involves high-throughput screening techniques to identify its dual inhibitory properties. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .

Chemical Reactions Analysis

R916562 undergoes various chemical reactions, primarily focusing on its inhibitory action on Axl and VEGF-R2. Common reagents and conditions used in these reactions include:

    Oxidation: Utilizes oxidizing agents to modify the compound’s structure.

    Reduction: Involves reducing agents to alter the compound’s functional groups.

    Substitution: Employs nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

The major products formed from these reactions are typically derivatives of R916562 with modified inhibitory properties .

Scientific Research Applications

R916562 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study dual inhibition mechanisms.

    Biology: Investigated for its role in inhibiting cellular processes related to angiogenesis and metastasis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast and renal carcinomas.

    Industry: Utilized in the development of anti-angiogenic and anti-metastatic drugs

Mechanism of Action

R916562 exerts its effects by selectively inhibiting Axl and VEGF-R2. Axl tyrosine kinase is involved in various cellular processes critical for tumor development and spread, while VEGF-R2 regulates endothelial migration and proliferation. By targeting these pathways, R916562 effectively inhibits angiogenesis and metastasis .

Comparison with Similar Compounds

R916562 is unique due to its dual inhibitory action on Axl and VEGF-R2. Similar compounds include:

R916562 stands out due to its potent dual inhibition, making it a valuable candidate for anti-angiogenic and anti-metastatic therapies.

Properties

Molecular Formula

C26H30ClN9S

Molecular Weight

536.1 g/mol

IUPAC Name

3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1

InChI Key

HLRDOMFIYHUBLJ-UHYCVJNDSA-N

Isomeric SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl

Origin of Product

United States

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